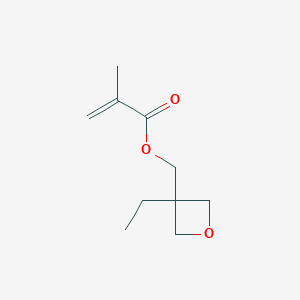

(3-Ethyloxetan-3-yl)methyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHKWPIEJYAPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151264-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10457203 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37674-57-0 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37674-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Ethyloxetan-3-yl)methyl methacrylate (CAS No. 37674-57-0)

Abstract

(3-Ethyloxetan-3-yl)methyl methacrylate, commonly referred to as OXMA, is a hybrid monomer of significant interest in materials science. Its unique molecular architecture, featuring both a radically polymerizable methacrylate group and a cationically polymerizable oxetane ring, enables the formation of complex polymer networks with tailored properties. This dual-functionality allows for sequential or simultaneous curing processes, offering solutions to common challenges in polymer chemistry, such as oxygen inhibition and volumetric shrinkage. This guide provides a comprehensive technical overview of OXMA, covering its physicochemical properties, synthesis, unique polymerization behavior, and diverse applications, with a particular focus on coatings, adhesives, and advanced dental materials. Detailed experimental protocols are provided to facilitate its practical application in a research and development setting.

Introduction: The Strategic Advantage of a Hybrid Monomer

Conventional photopolymerization systems often rely on a single mechanism, typically free-radical polymerization of acrylates or methacrylates, or cationic polymerization of epoxides and vinyl ethers. While effective, these systems have inherent limitations. Free-radical systems are notoriously susceptible to oxygen inhibition, which can lead to incomplete curing and surface tackiness, whereas cationic systems, though immune to oxygen, often exhibit slower reaction kinetics.[1]

This compound (OXMA) emerges as a strategic solution by integrating two distinct polymerizable moieties into a single molecule.[2][3] This design allows for the development of "dual-cure" or hybrid systems.[1] The methacrylate group undergoes rapid free-radical polymerization, while the oxetane ring can be polymerized through a cationic ring-opening mechanism.[3][4] This duality provides formulators with exceptional control over the curing process and the final material properties. For instance, a UV-initiated free-radical cure can be followed by a thermal or photo-initiated cationic cure, creating a highly cross-linked interpenetrating polymer network (IPN).[2] This approach can mitigate shrinkage stress, improve adhesion, and enhance the mechanical and thermal stability of the final polymer.[2][5][6]

Physicochemical Properties

OXMA is a colorless, transparent liquid with low viscosity, a property that makes it an excellent reactive diluent in high-solids formulations.[5][7] Its key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37674-57-0 | [5][8] |

| Molecular Formula | C₁₀H₁₆O₃ | [5][8][9] |

| Molecular Weight | 184.23 g/mol | [5][9] |

| Appearance | Colorless transparent liquid | [5][8][9] |

| Density | 1.004 g/mL (Predicted) | [5][7][10] |

| Boiling Point | 239.0 °C (Predicted at 760 Torr) | [5][10] |

| Refractive Index | 1.454 | [5] |

| Purity | ≥98.0% (by GC) | [5] |

| Storage | 2-8°C, sealed and away from light | [10][11] |

Synthesis and Purification

The most common laboratory and industrial synthesis of OXMA involves the esterification of 3-ethyl-3-(hydroxymethyl)oxetane with methacryloyl chloride or methacrylic anhydride in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the resulting HCl or methacrylic acid.

Causality of Experimental Choices:

-

Reactants: 3-ethyl-3-(hydroxymethyl)oxetane provides the core oxetane structure. Methacryloyl chloride is highly reactive, ensuring efficient esterification.

-

Base: Triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions, such as the premature opening of the oxetane ring.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically run at low temperatures (e.g., 0°C) to control the exothermicity of the acid chloride reaction and minimize side product formation.

A detailed, step-by-step synthesis protocol is provided in Section 8.1.

The Dual-Curing Polymerization Mechanism

The core advantage of OXMA lies in its ability to undergo two independent polymerization reactions. This allows for the creation of robust interpenetrating polymer networks (IPNs), where the final material properties can be finely tuned.[1][2]

-

Free-Radical Polymerization: Upon exposure to UV light in the presence of a photoinitiator (e.g., TPO, Ivocerin) or thermal initiation, the carbon-carbon double bond of the methacrylate group polymerizes rapidly. This is the primary mechanism for initial gelation and hardening.[12][13]

-

Cationic Ring-Opening Polymerization (CROP): The four-membered oxetane ring is susceptible to attack by strong electrophiles.[4] In the presence of a photoacid generator (PAG) and UV light, or a thermal acid generator, a proton (H⁺) or other cationic species initiates the ring-opening of the oxetane. This process is not inhibited by oxygen and can continue long after the initial irradiation has ceased, a phenomenon known as "dark cure".[14] This secondary cure mechanism is critical for reducing overall volumetric shrinkage and stress.[5][6]

The diagram below illustrates these two distinct pathways originating from the same monomer.

Caption: Dual-curing mechanism of OXMA.

Properties of Poly(OXMA) and Co-Polymers

Polymers derived from OXMA exhibit a unique combination of properties inherited from both the polymethacrylate and polyether networks.

| Property | Influence of Polymethacrylate Network | Influence of Polyether (Oxetane) Network | Result in IPN |

| Curing Speed | Very fast initial cure | Slower, with significant dark cure[14] | Rapid initial set with continued post-cure strengthening |

| Oxygen Inhibition | Susceptible at the surface | Not inhibited by oxygen[1][2] | Reduced surface tackiness, more complete cure |

| Volumetric Shrinkage | High (typically >5%)[15][16] | Low (ring-opening compensates for shrinkage)[2][5] | Significantly reduced overall shrinkage and stress[6][17] |

| Mechanical Properties | High modulus, often brittle[18][19] | More flexible, tougher | Improved toughness and impact resistance |

| Adhesion | Moderate | Excellent due to polar ether linkages | Enhanced adhesion to various substrates[11] |

| Thermal/Chemical Resistance | Good | Excellent | Superior resistance to solvents and heat[11] |

Key Applications

The unique properties of OXMA make it a valuable component in high-performance material systems.

-

Dental Composites and Adhesives: This is a primary application area. The low polymerization shrinkage and reduced stress are critical for minimizing microleakage at the tooth-restoration interface, a major cause of secondary caries.[15][17] The dual-cure capability is ideal for bulk-fill composites, where light penetration is limited.

-

UV-Curable Coatings and Inks: OXMA's resistance to oxygen inhibition ensures a tack-free surface cure, while its low viscosity allows for the formulation of solvent-free, environmentally friendly coatings.[5][8][11] These coatings exhibit excellent abrasion resistance and adhesion to plastics and metals.[11]

-

Adhesives for Electronics: The combination of rapid curing and excellent thermal stability makes OXMA suitable for adhesives and sealants used in electronic components and optical materials.[2][8]

-

3D Printing and Photolithography: In vat polymerization 3D printing (SLA/DLP), OXMA can be used to formulate resins with high resolution, low shrinkage, and superior mechanical properties compared to standard acrylate-based resins.[2]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Standard laboratory safety precautions should always be followed.

Protocol: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-ethyl-3-(hydroxymethyl)oxetane (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

-

Reactant Addition: Add methacryloyl chloride (1.05 eq), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol: UV-Initiated Dual-Cure Polymerization

-

Formulation: In an amber vial, prepare a resin blend. For example: OXMA (97% w/w), a radical photoinitiator such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (1% w/w), and a cationic photoacid generator such as a triarylsulfonium salt (2% w/w).

-

Mixing: Mix thoroughly in the dark until all components are dissolved.

-

Sample Preparation: Cast a thin film of the resin (e.g., 200 µm) between two glass slides or onto a substrate.

-

Curing: Expose the sample to a broad-spectrum UV source (e.g., 365-405 nm) for a defined period (e.g., 60 seconds).

-

Post-Cure: Store the cured sample in the dark at room temperature for 24 hours to allow the cationic "dark cure" to proceed.

-

Characterization:

-

Degree of Conversion: Use FTIR-ATR to monitor the disappearance of the methacrylate C=C peak (~1635 cm⁻¹) and the oxetane ring peak (~980 cm⁻¹) over time.

-

Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) or tensile testing to measure the storage modulus, glass transition temperature (Tg), and toughness of the fully cured polymer.

-

Caption: Workflow: from monomer synthesis to polymer characterization.

Safety and Handling

This compound is classified as a non-dangerous good for transport.[5] However, as with all methacrylate monomers, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool (2-8°C), dark place, as it is a light-sensitive resin component.[5][10][11]

Conclusion and Future Outlook

This compound is a powerful building block for advanced polymer systems. Its hybrid nature provides a versatile platform for overcoming the traditional limitations of both free-radical and cationic polymerization. The ability to form low-stress, highly cross-linked IPNs makes it exceptionally well-suited for demanding applications where performance and durability are paramount, particularly in the fields of dental restoratives, protective coatings, and additive manufacturing. Future research will likely focus on optimizing initiator systems to gain even greater spatial and temporal control over the dual-curing process, further expanding the applications of this remarkable monomer.

References

- (37674-57-0 | CAS DataBase - ChemicalBook). (n.d.).

- (this compound | 37674-57-0 - ChemicalBook). (n.d.).

- (3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0 - GM Chemical). (n.d.).

- (3-Ethyl-3-(methacryloyloxy)methyloxetane CAS 37674-57-0 - Warshel Chemical Ltd). (n.d.).

- (3-Ethyl-3-(methacryloyloxy)methyloxetane CAS 37674-57-0 - Watson International). (n.d.).

- (Dual UV-Curing System Using a Dimethacrylate Containing a Chalcone Moiety - RadTech). (n.d.).

- (this compound CAS 37674-57-0 - Chemical Supplier Unilong). (n.d.).

- (this compound - ChemBK). (n.d.).

- (Oxetane | UBE Corporation). (n.d.).

- Kaalberg, S. M., & Jessop, J. L. P. (2016, August 19). Combining Oxiranes and Oxetanes to Enhance Kinetics and Improve Physical Properties.

- (Development of an Oxirane/Acrylate Interpenetrating Polymer Network (IPN) Resin System). (n.d.).

- (The Chemistry Behind Faster Curing: Oxetane Monomers for Industry). (n.d.).

- (this compound CAS 37674-57-0 - Kerton Chemicals). (n.d.).

- (Effects of Molecular Structure of the Resins on the Volumetric Shrinkage and the Mechanical Strength of Dental Restorative Composites - ResearchGate). (n.d.).

- (VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC - NIH). (n.d.).

- (Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA)). (n.d.).

- (Effect of volumetric shrinkage of restorative materials on tooth structure: A finite element analysis - Triveni Institute of Dental Sciences, Hospital & Research Centre Bilaspur, Chhattisgarh). (n.d.).

- (A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA) | Request PDF - ResearchGate). (n.d.).

- (Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities - MDPI). (n.d.).

- (Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology - Research India Publications). (n.d.).

Sources

- 1. radtech.org [radtech.org]

- 2. Oxetane | UBE Corporation [ube.com]

- 3. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0 | China Manufacturer [gmchemix.com]

- 6. Development of an Oxirane/Acrylate Interpenetrating Polymer Network (IPN) Resin System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS 37674-57-0 - Chemical Supplier Unilong [unilongindustry.com]

- 8. warshel.com [warshel.com]

- 9. chembk.com [chembk.com]

- 10. 37674-57-0 | CAS DataBase [m.chemicalbook.com]

- 11. watson-int.com [watson-int.com]

- 12. mdpi.com [mdpi.com]

- 13. ripublication.com [ripublication.com]

- 14. uvebtech.com [uvebtech.com]

- 15. researchgate.net [researchgate.net]

- 16. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. trivenidental.com [trivenidental.com]

- 18. novusls.com [novusls.com]

- 19. researchgate.net [researchgate.net]

Synthesis and characterization of (3-Ethyloxetan-3-yl)methyl methacrylate

An In-depth Technical Guide to the Synthesis and Characterization of (3-Ethyloxetan-3-yl)methyl Methacrylate

Authored by a Senior Application Scientist

Abstract

This compound is a hybrid functional monomer of significant interest in the fields of polymer and materials science. It uniquely combines a methacrylate group, amenable to free-radical polymerization, with an oxetane ring, which can undergo cationic ring-opening polymerization (CROP).[1][2] This dual functionality allows for the development of advanced materials with tailored properties, such as dual-cure systems, and solves common issues like oxygen inhibition in radical curing.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in mechanistic principles and validated laboratory protocols. It is intended for researchers and professionals engaged in drug development, polymer chemistry, and advanced materials formulation.

Introduction: The Rationale for a Hybrid Monomer

In the pursuit of high-performance polymers, monomers that offer multiple polymerization pathways are invaluable. This compound, hereafter referred to as EOMMA, is a prime example. Its structure incorporates two key reactive moieties:

-

A Methacrylate Group: This vinyl group is readily polymerized through free-radical mechanisms, often initiated by thermal or photoinitiators. This is a cornerstone of acrylic polymer chemistry.

-

An Oxetane Ring: This four-membered cyclic ether possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to cationic ring-opening polymerization (CROP).[3] This process, typically initiated by strong acids or cationic photoinitiators, results in the formation of a polyether backbone.[4][5]

This combination allows for sequential or simultaneous curing processes, leading to interpenetrating polymer networks (IPNs) with enhanced mechanical and thermal properties. The oxetane moiety also imparts desirable characteristics such as low viscosity and good solubility in many organic solvents.[6] The 3,3-disubstituted pattern of the oxetane ring is particularly useful as it avoids the creation of a new chiral center upon synthesis.[7]

Synthesis of this compound

The synthesis of EOMMA is achieved through a classic esterification reaction, specifically the reaction of (3-Ethyloxetan-3-yl)methanol with methacryloyl chloride.

Reaction Mechanism and Stoichiometry

The underlying mechanism is a nucleophilic acyl substitution . The lone pair of electrons on the hydroxyl oxygen of (3-Ethyloxetan-3-yl)methanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of methacryloyl chloride.[8][9] The high reactivity of the acyl chloride makes it an excellent reagent for this transformation.[10] The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The liberated hydrogen chloride (HCl) is neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, driving the reaction to completion.[11]

Caption: Workflow for the synthesis and purification of EOMMA.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system. Each step is chosen to control the reaction's kinetics, maximize yield, and ensure the stability of the final product.

Materials & Equipment:

-

(3-Ethyloxetan-3-yl)methanol

-

Methacryloyl chloride (freshly distilled)

-

Triethylamine (distilled from CaH₂)

-

Anhydrous Dichloromethane (DCM)

-

Monomethoxyhydroquinone (MEHQ) or Butylated hydroxytoluene (BHT) as an inhibitor[11]

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen inlet

Step-by-Step Methodology:

-

System Preparation (Inert Environment): Assemble the glassware and flame-dry under vacuum. Allow to cool under a positive pressure of dry nitrogen. This is critical as methacryloyl chloride reacts vigorously with water.[9][10]

-

Reagent Charging (Stoichiometry & Inhibition): In the reaction flask, dissolve (3-Ethyloxetan-3-yl)methanol (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM. The slight excess of base ensures complete neutralization of the HCl byproduct.[11] Add a catalytic amount of MEHQ inhibitor (e.g., 200 ppm) to prevent premature polymerization of the methacrylate group.[11]

-

Controlling Reaction Kinetics (Temperature): Cool the stirred solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction, preventing side reactions and potential polymerization.[11]

-

Acyl Chloride Addition (Rate Control): Dissolve methacryloyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the alcohol/amine mixture over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form. The slow addition is paramount to maintain temperature control.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation (Purification Prelude): Filter the reaction mixture to remove the triethylamine hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any residual acid), and brine.[11]

-

Final Purification (Purity Assurance): Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product as a clear, colorless to light yellow liquid.[6][11][12]

Comprehensive Characterization

Thorough characterization is essential to confirm the chemical structure and purity of the synthesized EOMMA.

Caption: Logical workflow for the structural and purity validation of EOMMA.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for identifying the key functional groups present in the molecule.

-

Protocol: A drop of the neat liquid sample is placed between two NaCl or KBr salt plates. The spectrum is recorded over a wavenumber range of 4000 to 600 cm⁻¹.

-

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2970-2880 | C-H Stretch (sp³) | Ethyl, Methylene |

| ~1720 | C=O Stretch | Ester (Methacrylate) |

| ~1638 | C=C Stretch | Alkene (Methacrylate) |

| ~1160 | C-O Stretch (Ester) | Ester Linkage |

| ~950 | C-O-C Symmetric Stretch | Oxetane Ring |

(Note: Peak positions are approximate. The C=O and C=C stretches are highly characteristic for methacrylates.[13][14])

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation by mapping the carbon-hydrogen framework.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are then acquired.

-

Expected ¹H NMR Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 and ~5.6 | s, s | 1H, 1H | CH₂ =C (vinyl protons) |

| ~4.3 | s | 2H | -O-CH₂ -Oxetane |

| ~4.5 and ~4.4 | d, d | 2H, 2H | Oxetane ring CH₂ |

| ~1.9 | s | 3H | C=C-CH₃ (methacrylate methyl) |

| ~1.8 | q | 2H | -CH₂ -CH₃ (ethyl group) |

| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl group) |

-

Expected ¹³C NMR Signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (ester carbonyl) |

| ~136 | C=C -CH₃ (quaternary alkene) |

| ~126 | C H₂=C (vinyl) |

| ~80 | Oxetane ring C H₂ |

| ~70 | -O-C H₂-Oxetane |

| ~43 | Oxetane quaternary C |

| ~26 | -C H₂-CH₃ (ethyl group) |

| ~18 | C=C-C H₃ (methacrylate methyl) |

| ~8 | -CH₂-C H₃ (ethyl group) |

(Note: Chemical shifts are predictive and based on analogous structures.[15][16])

3.1.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

-

Protocol: The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₀H₁₆O₃.

Physical Properties

A summary of the key physical properties of EOMMA is provided below.

| Property | Value |

| CAS Number | 37674-57-0[1][17] |

| Molecular Formula | C₁₀H₁₆O₃[17][18] |

| Molecular Weight | 184.23 g/mol [17][18] |

| Appearance | Colorless to light yellow liquid[6] |

| Purity (Typical) | >98.0% (GC) |

Reactivity and Polymerization Pathways

The true utility of EOMMA lies in its ability to undergo polymerization through two distinct, non-interfering mechanisms.

Caption: Distinct polymerization routes available for the EOMMA monomer.

-

Free-Radical Polymerization: Initiated by heat or UV light in the presence of a radical source (e.g., AIBN, benzoyl peroxide), the methacrylate C=C double bond polymerizes to form a polymethacrylate chain.

-

Cationic Ring-Opening Polymerization (CROP): In the presence of a cationic initiator, the oxygen atom of the oxetane ring is protonated or complexed, creating an active oxonium ion.[19] This active site is then attacked by the oxygen of another monomer molecule, propagating the chain and forming a polyether structure.[19][20][21] This reaction can proceed via an activated chain end (ACE) or activated monomer (AM) mechanism.[20][21]

Conclusion

This compound is a versatile monomer whose synthesis via esterification is straightforward and scalable. The presented protocols for its synthesis, purification, and characterization provide a robust framework for obtaining high-purity material. Its successful characterization hinges on a combination of spectroscopic techniques (FT-IR, NMR, MS), each providing a unique piece of structural evidence. The dual-polymerization capability of EOMMA makes it a valuable building block for creating advanced polymeric materials with tailored properties for a wide range of applications, from specialty coatings and adhesives to complex biomaterials.

References

- Gouarderes, F., et al. (1995). The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.

- MilliporeSigma. (n.d.).

- Nahm, S. H. (2016). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?

- ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.

- Zhang, Y., et al. (2017).

- BenchChem. (2025). A Comparative Guide to the Material Properties of Polymers from Different Oxetane Monomers. BenchChem.

- BenchChem. (2025).

- Zhang, Y., et al. (2017).

- VanDeMark Chemical. (2018). METHACRYLOYL CHLORIDE. VanDeMark Chemical Inc.

- He, T., et al. (2007). STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Taylor & Francis Online.

- W. J. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Enamine. (n.d.). Oxetanes. Enamine Store.

- LookChem. (n.d.). China this compound CAS 37674-57-0 factory and manufacturers. LookChem.

- ChemicalBook. (2025). (3-Ethyloxetan-3-yl)

- ChemBK. (n.d.). (3-Ethyloxetan-3-yl)

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.). DOI: 10. The Royal Society of Chemistry.

- Tokyo Chemical Industry Co., Ltd. (n.d.). (3-Ethyloxetan-3-yl)

- ECHEMI. (n.d.). 3-Ethyl-3-(methacryloyloxy)methyloxetane Formula. ECHEMI.

- ChemicalBook. (n.d.). Methyl methacrylate(80-62-6) 1H NMR spectrum. ChemicalBook.

- Kerton Chemicals. (n.d.). (3-Ethyloxetan-3-yl)

- ResearchGate. (n.d.). FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)...

- Fidalgo, J., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures.

- Smith, B. C. (2023).

- ResearchGate. (n.d.). 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst...

- ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl...

Sources

- 1. This compound | 37674-57-0 [chemicalbook.com]

- 2. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]

- 3. benchchem.com [benchchem.com]

- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. China this compound CAS 37674-57-0 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. Oxetanes - Enamine [enamine.net]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. vandemark.com [vandemark.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. chembk.com [chembk.com]

- 18. echemi.com [echemi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Ethyloxetan-3-yl)methyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Ethyloxetan-3-yl)methyl methacrylate. As a valuable monomer in polymer chemistry and a potential building block in medicinal chemistry, a thorough understanding of its structural characterization by NMR is paramount. This guide, written from the perspective of a Senior Application Scientist, delves into the causality behind spectral features, offering field-proven insights into the interpretation of the NMR data for this specific molecule.

Introduction

This compound is a bifunctional molecule containing a strained oxetane ring and a polymerizable methacrylate group. The oxetane moiety is of significant interest in medicinal chemistry as it can serve as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, potentially improving the physicochemical properties of drug candidates. The methacrylate group allows for its incorporation into polymers, leading to materials with unique properties imparted by the oxetane ring, such as increased hydrophilicity and potential for post-polymerization modification.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from related structures.

Molecular Structure and Atom Numbering

To facilitate the spectral analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering system will be used consistently throughout the guide to correlate specific atoms with their corresponding NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of chemical shifts of similar structural motifs found in oxetanes and methacrylates. The chemical environment of each proton determines its resonance frequency (chemical shift), and the neighboring protons influence the signal's multiplicity through spin-spin coupling.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H9a, H9b | ~6.1 and ~5.5 | d, d | J ≈ 1.5 | Vinyl protons |

| H1a, H1b | ~4.5 - 4.3 | ABq | J ≈ 6-8 | Oxetane CH₂ |

| H2a, H2b | ~4.5 - 4.3 | ABq | J ≈ 6-8 | Oxetane CH₂ |

| H5 | ~4.2 | s | - | Methylene linker |

| H10 | ~1.9 | s | - | Methacrylate CH₃ |

| H11 | ~1.8 | q | J ≈ 7.5 | Ethyl CH₂ |

| H12 | ~0.9 | t | J ≈ 7.5 | Ethyl CH₃ |

In-depth Analysis of the Predicted ¹H NMR Spectrum

-

Vinyl Protons (H9a, H9b, ~6.1 and ~5.5 ppm): The two protons on the terminal double bond of the methacrylate group are diastereotopic and will appear as two distinct signals. The proton cis to the carbonyl group (H9b) is expected to be more shielded and appear at a lower chemical shift (~5.5 ppm) compared to the proton trans to the carbonyl group (H9a, ~6.1 ppm). Both signals will likely appear as doublets due to geminal coupling, with a small coupling constant (J ≈ 1.5 Hz).

-

Oxetane Methylene Protons (H1, H2, ~4.5 - 4.3 ppm): The two methylene groups of the oxetane ring (C1 and C2) are chemically equivalent due to symmetry but the protons within each methylene group are diastereotopic. They are adjacent to a stereocenter (C3). This will result in a complex second-order splitting pattern, likely an AB quartet for each methylene group. These protons are deshielded due to the adjacent oxygen atom, hence their downfield chemical shift.

-

Methylene Linker Protons (H5, ~4.2 ppm): The two protons of the methylene group linking the oxetane ring to the methacrylate ester are expected to appear as a singlet. These protons are deshielded by the adjacent oxygen atom of the ester and the quaternary carbon of the oxetane.

-

Methacrylate Methyl Protons (H10, ~1.9 ppm): The methyl group attached to the double bond of the methacrylate moiety will appear as a singlet in the vinylic methyl region of the spectrum.

-

Ethyl Group Protons (H11, H12, ~1.8 and ~0.9 ppm): The ethyl group attached to the quaternary carbon of the oxetane ring will give rise to a quartet for the methylene protons (H11) and a triplet for the methyl protons (H12). The quartet arises from coupling to the three protons of the adjacent methyl group, and the triplet arises from coupling to the two protons of the adjacent methylene group. The methylene protons (H11) are more deshielded as they are closer to the oxetane ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C7 | ~167 | Carbonyl (C=O) |

| C8 | ~136 | Quaternary vinyl C |

| C9 | ~125 | Terminal vinyl CH₂ |

| C1, C2 | ~78 | Oxetane CH₂ |

| C5 | ~72 | Methylene linker |

| C3 | ~42 | Quaternary oxetane C |

| C11 | ~28 | Ethyl CH₂ |

| C10 | ~18 | Methacrylate CH₃ |

| C12 | ~8 | Ethyl CH₃ |

In-depth Analysis of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C7, ~167 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear at a characteristic downfield chemical shift.

-

Vinyl Carbons (C8, C9, ~136 and ~125 ppm): The two sp² hybridized carbons of the methacrylate double bond will appear in the vinylic region of the spectrum. The quaternary carbon (C8) will be at a lower field than the terminal methylene carbon (C9).

-

Oxetane Carbons (C1, C2, C3, ~78 and ~42 ppm): The two methylene carbons of the oxetane ring (C1 and C2) are equivalent and will appear as a single peak around 78 ppm, deshielded by the ring oxygen. The quaternary carbon of the oxetane ring (C3) will be more shielded, appearing around 42 ppm.

-

Methylene Linker Carbon (C5, ~72 ppm): The carbon of the methylene group connecting the oxetane and methacrylate moieties will be deshielded by the adjacent oxygen and the quaternary carbon, appearing around 72 ppm.

-

Alkyl Carbons (C10, C11, C12, ~28, ~18, and ~8 ppm): The remaining sp³ hybridized carbons of the ethyl and methacrylate methyl groups will appear in the upfield region of the spectrum, with their chemical shifts determined by their local electronic environment.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data, the following protocol provides a reliable starting point.

1. Sample Preparation:

- Weigh approximately 10-20 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power for many organic molecules and its single deuterium lock signal.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and match the probe for both ¹H and ¹³C frequencies.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

- For ¹H NMR:

- Acquire a standard one-dimensional proton spectrum.

- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- For ¹³C NMR:

- Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds (longer delays may be needed for quaternary carbons), and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

- 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).

- Phase correct the spectra to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Self-Validating System and Trustworthiness

The presented protocol and spectral interpretation form a self-validating system. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The splitting patterns must be consistent with the neighboring protons. Furthermore, the correlations observed in 2D NMR experiments (if performed) must align with the proposed structure and the 1D spectral assignments. Any deviation would indicate either an incorrect assignment or the presence of impurities.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a solid foundation for its structural characterization. By understanding the principles behind the predicted chemical shifts and coupling patterns, researchers and scientists can confidently interpret experimental data, verify the structure and purity of their samples, and advance their work in polymer science and drug development. The provided experimental protocol offers a robust method for obtaining high-quality NMR data for this and similar molecules.

References

While a specific, complete, and assigned spectrum for this compound was not found in the initial search, the following resources provide foundational information on the NMR spectroscopy of oxetanes, methacrylates, and general NMR principles that informed the predictions in this guide.

-

Chemical Space Exploration of Oxetanes. MDPI. This article provides examples of ¹H and ¹³C NMR data for various oxetane-containing molecules, offering insights into the characteristic chemical shifts of the oxetane ring protons and carbons. [Link]

-

¹H NMR spectra (CDCl₃) of oxetane and POx. ResearchGate. This source shows the basic ¹H NMR spectrum of the parent oxetane molecule, establishing the general chemical shift region for the ring protons. [Link]

-

NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. A general resource for ¹H NMR chemical shift ranges of various functional groups, useful for a foundational understanding of predicting chemical shifts. [Link]

-

Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. This paper discusses the use of 2D NMR techniques for the structural analysis of polymers containing methacrylate units, highlighting the power of these methods for unambiguous assignments. [Link]

Physical and chemical properties of (3-Ethyloxetan-3-yl)methyl methacrylate

An In-Depth Technical Guide to (3-Ethyloxetan-3-yl)methyl methacrylate (OXMA)

Introduction: A Hybrid Monomer for Advanced Polymer Systems

This compound, commonly referred to as OXMA, is a unique functional monomer distinguished by its hybrid structure. It incorporates two distinct polymerizable moieties within a single molecule: a methacrylate group and an oxetane ring.[1][2] This dual functionality allows OXMA to undergo polymerization through two different mechanisms: free-radical polymerization and cationic ring-opening polymerization.[2] This capability makes it a highly versatile building block for creating advanced polymer networks, enabling the formulation of dual-cure systems, and offering solutions to common challenges in polymer chemistry, such as oxygen inhibition.[2] This guide provides a detailed examination of the physicochemical properties, polymerization behavior, and application potential of OXMA for researchers and professionals in drug development, materials science, and polymer chemistry.

Core Physicochemical Properties

The fundamental properties of OXMA are critical for its handling, formulation, and performance in polymerization processes. The monomer is a colorless to light yellow, clear liquid under standard conditions.[3][4] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 37674-57-0 | [3][5] |

| Molecular Formula | C₁₀H₁₆O₃ | [1][3] |

| Molecular Weight | 184.23 g/mol | [1][3] |

| Appearance | Colorless to Light Yellow Clear Liquid | [4] |

| Density | 1.004 - 1.02 g/mL | [6] |

| Boiling Point | 239.0 °C @ 760 Torr | [6] |

| Flash Point | 93 °C | [4] |

| Refractive Index | ~1.454 | [6] |

| Synonyms | OXMA, 3-Ethyl-3-(methacryloyloxy)methyloxetane | [1] |

Molecular Structure and Dual-Reactivity Analysis

The versatility of OXMA originates from its molecular architecture. The methacrylate group provides a site for well-established free-radical polymerization, while the strained four-membered oxetane ring is susceptible to cationic ring-opening polymerization.[2]

Caption: Chemical structure of this compound (OXMA).

This structure allows for two distinct and often orthogonal curing pathways. The polymerization of each functional group can be initiated independently, enabling sequential curing or simultaneous polymerization in hybrid systems to achieve unique network architectures and material properties.[2]

Polymerization Mechanisms and Methodologies

Free-Radical Polymerization of the Methacrylate Group

The methacrylate moiety of OXMA polymerizes via a standard free-radical chain-growth mechanism. This process can be initiated thermally or photochemically. The high viscosity often observed in bulk free-radical polymerizations, known as the "gel effect," can lead to prolonged lifetimes for macroradicals, potentially enhancing conversion.[7][8]

Causality in Protocol Design: The choice of initiator is paramount. A thermal initiator like AIBN (Azobisisobutyronitrile) is selected for its predictable decomposition kinetics at moderate temperatures (e.g., 60-70 °C), minimizing the risk of premature oxetane ring-opening. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) because molecular oxygen is a potent inhibitor of free-radical polymerization, reacting with propagating radicals to form non-reactive peroxy radicals.

-

Monomer Preparation: Purify OXMA by passing it through a column of basic alumina to remove the inhibitor (typically MEHQ).

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified OXMA monomer.

-

Initiator Addition: Add the thermal initiator (e.g., AIBN, 0.1-1.0 mol% relative to the monomer).

-

Inerting the System: Seal the flask and subject it to three cycles of vacuum-backfill with high-purity nitrogen or argon to remove dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by periodically taking aliquots and analyzing for monomer conversion via techniques like ¹H NMR or FT-IR spectroscopy.

-

Termination and Isolation: After the desired time or conversion, quench the reaction by rapidly cooling the flask in an ice bath and exposing it to air. Dilute the viscous polymer solution with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

-

Drying: Filter the precipitated polymer and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Caption: Workflow for free-radical polymerization of OXMA.

Cationic Ring-Opening Polymerization (CROP) of the Oxetane Group

The oxetane ring in OXMA undergoes cationic ring-opening polymerization (CROP), a process initiated by strong acids or photoinitiators that generate a cationic species.[9][10] The polymerization proceeds via nucleophilic attack of the oxygen atom of a monomer molecule on the α-carbon of the activated (protonated or complexed) oxetane ring of the growing chain.[11][12] This mechanism is known for its rapid reaction rates and low curing shrinkage.[6][10]

Causality in Protocol Design: CROP is extremely sensitive to nucleophilic impurities, especially water, which can act as a chain transfer agent or terminate the growing polymer chain, thereby limiting the final molecular weight.[13] Therefore, rigorous drying of all monomers, solvents, and glassware using high-vacuum techniques is non-negotiable for achieving controlled polymerization.[11] A photoinitiator is chosen for applications requiring spatial and temporal control over the curing process, such as in 3D printing or photolithography.

-

Rigorous Drying: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen. Dry the OXMA monomer and any solvent (e.g., dichloromethane) over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under reduced pressure.[11]

-

Formulation: In a light-protected vessel (e.g., an amber vial), prepare the formulation by dissolving a cationic photoinitiator (e.g., a triarylsulfonium or iodonium salt, 1-3 wt%) in the dried OXMA monomer under an inert, dry atmosphere.

-

Application: Apply a thin film of the formulation onto a substrate.

-

Curing: Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) with an appropriate wavelength to activate the photoinitiator. The curing progress can be monitored in real-time using techniques like real-time FT-IR by observing the disappearance of the characteristic oxetane ether band (~980 cm⁻¹).

-

Post-Cure: A post-cure heating step (thermal post-cure) may be employed to drive the polymerization to completion, especially in thicker samples where UV penetration may be limited.

Caption: Simplified mechanism for cationic ring-opening polymerization (CROP).

Applications in Advanced Materials

The dual-cure capability of OXMA makes it a valuable component in formulations for high-performance materials.

-

Coatings and Adhesives: OXMA is used in UV-curable coatings and adhesives.[6][14] The methacrylate group can be rapidly cured with UV light to provide initial tack and strength, while a subsequent thermal or moisture-driven cationic cure of the oxetane groups can enhance crosslink density, improving chemical resistance and mechanical properties.[6][14]

-

Optical Materials: Its potential to form highly crosslinked polymers with good optical clarity makes it suitable for optical materials and resins.[14]

-

Hybrid Systems: In hybrid curing systems, the free-radical polymerization of the methacrylate group can proceed in the presence of oxygen, while the cationic polymerization of the oxetane ring is largely insensitive to it. This can be exploited to formulate systems that cure effectively in air, overcoming the common issue of oxygen inhibition seen in pure acrylate/methacrylate systems.[2]

Handling and Safety Considerations

As with any reactive chemical monomer, proper safety protocols are essential when handling OXMA.

-

General Handling: Use in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves (e.g., nitrile) and safety glasses.[15] Avoid contact with skin and eyes.[15]

-

Fire Safety: OXMA is a combustible liquid with a flash point of 93 °C.[4] Keep it away from heat, sparks, and open flames. Use spark-proof tools and store in a cool, well-ventilated place.[15][16]

-

Environmental Hazards: The material is classified as harmful to aquatic life with long-lasting effects. Avoid release into the environment.[15]

-

Storage and Stability: OXMA is typically supplied with an inhibitor like MEHQ to prevent spontaneous polymerization during storage. It should be stored in a tightly closed container in a cool, dry place, away from incompatible materials such as strong acids and bases.[15][16]

References

- Polymer Chemistry. (n.d.). Free radical polymerization of alkyl methacrylates with N,N-dimethylanilinium p-toluenesulfonate at above ambient temperature: a quasi-living system. Royal Society of Chemistry.

- MDPI. (n.d.). Allylthioketone Mediated Free Radical Polymerization of Methacrylates.

- Marcel Dekker, Inc. (1995). The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers.

- Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology.

- ChemBK. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 37674-57-0.

- TCI Chemicals. (n.d.). This compound (stabilized with MEHQ).

- TCI Chemicals. (n.d.). メタクリル酸(3-エチルオキセタン-3-イル)メチル | this compound | 37674-57-0.

- (n.d.). A detailed description of methyl methacrylate free radical polymerization using different heating policies under isothermal and non-isothermal conditions: a kinetic Monte Carlo simulation.

- TRACE: Tennessee Research and Creative Exchange. (n.d.). Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids.

- ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.

- RSC Publishing. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds.

- Study.com. (n.d.). Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. Draw the complete mechanism for this showing termination by water addition.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.

- ECHEMI. (n.d.). 3-Ethyl-3-(methacryloyloxy)methyloxetane | 37674-57-0.

- RSC Publishing. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds.

- TCI Chemicals. (n.d.). This compound (stabilized with MEHQ).

- Kerton Chemicals. (n.d.). This compound CAS 37674-57-0.

- Alfa Chemistry. (n.d.). CAS 37674-57-0 this compound (stabilized with MEHQ).

- Watson International. (n.d.). 3-Ethyl-3-(methacryloyloxy)methyloxetane CAS 37674-57-0.

- GM Chemical. (n.d.). 3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0.

- Sigma-Aldrich. (n.d.). (3-ethyloxetan-3-yl)methyl acrylate.

- Unilong. (n.d.). This compound CAS 37674-57-0.

- PubChem. (n.d.). Methyl Methacrylate | C5H8O2 | CID 6658.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Acrylic Innovations. (2024). Discover the World of Methyl Methacrylate.

- ChemicalBook. (n.d.). This compound manufacturers and suppliers.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 37674-57-0 [chemicalbook.com]

- 6. 3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0 | China Manufacturer [gmchemix.com]

- 7. tandfonline.com [tandfonline.com]

- 8. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]

- 9. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. watson-int.com [watson-int.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Purification and Stabilization of (3-Ethyloxetan-3-yl)methyl methacrylate (OxMIMA)

Abstract

(3-Ethyloxetan-3-yl)methyl methacrylate (OxMIMA) is a hybrid monomer featuring both a methacrylate group for radical polymerization and an oxetane ring for cationic ring-opening polymerization.[1] This dual functionality makes it a highly valuable component in the formulation of advanced materials such as low-shrinkage composites, adhesives, and coatings. However, the inherent reactivity of both functional groups presents significant challenges related to monomer purity and long-term storage stability. Spontaneous polymerization, degradation, and side reactions can compromise material performance and safety. This guide provides an in-depth analysis of the critical methodologies for the purification and stabilization of OxMIMA, offering field-proven protocols and explaining the fundamental principles behind them to ensure the production of high-purity, stable monomer for research and manufacturing applications.

Introduction: The Challenge of a Dual-Reactivity Monomer

This compound (OxMIMA) is a specialized monomer that offers unique advantages in polymer synthesis.[1][2] The methacrylate moiety allows for well-established free-radical polymerization, while the strained 4-membered oxetane ring is susceptible to cationic ring-opening polymerization.[2][3] This latter process is particularly beneficial as it proceeds with significantly lower volume shrinkage compared to the polymerization of acrylics alone.

However, this advantageous reactivity is also the source of its instability. The methacrylate group is prone to premature, uncontrolled radical polymerization, often initiated by heat, light, or trace impurities.[4][5] The oxetane ring, while generally more stable, can be sensitive to acidic conditions, which may catalyze unintended ring-opening or degradation.[6][7] Therefore, achieving high purity and ensuring effective stabilization are not merely procedural steps but are fundamental requirements for the successful application of OxMIMA. This guide will address the origins of impurities, detail robust purification strategies, and outline effective stabilization protocols.

Impurity Profile: Understanding the Contaminants

Effective purification begins with an understanding of the potential impurities. These are typically introduced during synthesis or degradation. The synthesis of OxMIMA generally involves the esterification of methacrylic acid (or its derivatives) with (3-ethyloxetan-3-yl)methanol.

Common impurities may include:

-

Starting Materials: Unreacted methacrylic acid and (3-ethyloxetan-3-yl)methanol.

-

Byproducts of Synthesis: Water formed during esterification, and byproducts from side reactions.

-

Catalyst Residues: Traces of acid or base catalysts used during the synthesis.

-

Degradation Products: Oligomers or polymers formed by premature polymerization, and hydrolysis products like methacrylic acid.[8][9]

Methacrylic acid is a particularly problematic impurity as its acidic nature can promote the degradation of the oxetane ring and interfere with cationic polymerization processes.[7]

Purification Methodologies: Achieving High Purity

The choice of purification method depends on the scale of the operation and the nature of the impurities. For OxMIMA, a multi-step approach is often necessary.

Aqueous Workup: Removal of Acidic Impurities

The first step is often an extractive wash to remove water-soluble and acidic impurities.

Experimental Protocol: Basic Aqueous Wash

-

Place the crude OxMIMA in a separatory funnel.

-

Add an equal volume of a dilute, cold (4°C) sodium bicarbonate solution (e.g., 5% w/v).

-

Shake the funnel gently, venting frequently to release any CO₂ produced from the neutralization of acidic impurities. Causality: Vigorous shaking can create emulsions with the methacrylate monomer.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the wash with deionized water until the aqueous layer is neutral (pH ~7).

-

Finally, wash with a saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic phase.

-

Dry the resulting organic (monomer) phase over an anhydrous drying agent like magnesium sulfate (MgSO₄), then filter to remove the drying agent.

Vacuum Distillation: The Gold Standard for Monomer Purification

For removing non-volatile impurities, oligomers, and residual starting materials, vacuum distillation is the most effective technique.[10][11] Applying a vacuum is critical because it lowers the boiling point of the monomer, thereby preventing thermally-induced radical polymerization that can occur at its atmospheric boiling point.[11][12]

| Parameter | Recommended Value/Condition | Rationale |

| Pressure | 1-10 mmHg | Lowers the boiling point to a safe temperature range, preventing thermal degradation and polymerization.[11] |

| Pot Temperature | < 80°C | Minimizes the risk of spontaneous polymerization in the distillation flask. |

| Vapor Temperature | Dependent on pressure | The temperature at which the pure monomer distills; a stable vapor temperature indicates pure fraction collection. |

| Inhibitor | Copper turnings or a non-volatile inhibitor in the pot | To prevent polymerization in the distillation flask during heating. |

| Receiver | Cooled in an ice bath; contains a stabilizer (e.g., MEHQ) | To rapidly cool the purified monomer and ensure immediate stabilization upon collection. |

Experimental Protocol: Vacuum Distillation

-

Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease to prevent leaks.[12]

-

Charge the distillation flask with the dried, crude OxMIMA and a magnetic stir bar or copper turnings to ensure smooth boiling.

-

Add a small amount of a non-volatile polymerization inhibitor (e.g., copper(I) chloride) to the distillation flask.

-

Prepare the receiving flask by adding the desired amount of a stabilizer, such as MEHQ (see Section 5).

-

Slowly apply vacuum to the system. Self-Validation: A stable, low pressure reading indicates a leak-free system.

-

Once the target vacuum is achieved, begin heating the distillation flask gently using a heating mantle.[12]

-

Discard the initial fraction (forerun), which may contain volatile impurities.

-

Collect the main fraction when the vapor temperature is stable and corresponds to the expected boiling point of OxMIMA at that pressure.

-

Stop the distillation before the pot runs dry to avoid concentrating potentially explosive peroxide impurities.

-

Cool the system completely before releasing the vacuum.

Purity Assessment: Analytical Validation

After purification, the purity of OxMIMA must be confirmed using analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for quantifying purity and identifying any remaining volatile impurities.[13][14] A high-purity sample should show a single major peak corresponding to OxMIMA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and ensure no degradation (e.g., opening of the oxetane ring) has occurred.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to quickly verify the presence of key functional groups (C=C, C=O, and the cyclic ether C-O-C stretch of the oxetane).

Stabilization: Ensuring Long-Term Viability

Even high-purity OxMIMA is susceptible to spontaneous polymerization during storage.[4][5] Stabilization is crucial to prevent this. The most common method is the addition of radical scavengers.

Choice of Stabilizer

Monomethyl ether of hydroquinone (MEHQ, or 4-methoxyphenol) is the most widely used stabilizer for methacrylate monomers.[4][5] It is highly effective at low concentrations and works by scavenging free radicals, which are the initiators of polymerization.[4][15]

| Stabilizer | Typical Concentration | Mechanism of Action | Key Considerations |

| MEHQ | 15-200 ppm | Radical scavenger; donates a hydrogen atom to peroxy radicals to form a non-reactive phenoxy radical.[4][15] | Requires the presence of dissolved oxygen to be effective.[15][16] Must be stored under air, not inert gas.[17] |

| BHT | 200-1000 ppm | Radical scavenger, similar to MEHQ. | More volatile than MEHQ; may be removed during vacuum processing. |

| Phenothiazine | 200-1000 ppm | Radical-trapping antioxidant.[15] | Can impart color to the monomer. |

Mechanism of MEHQ Stabilization

The stabilizing action of MEHQ is a synergistic process that requires molecular oxygen.[15][16]

-

A monomer radical (M•) reacts with dissolved oxygen (O₂) to form a peroxy radical (MOO•).

-

MEHQ donates a hydrogen atom from its hydroxyl group to this peroxy radical.

-

This reaction terminates the reactive peroxy radical and creates a stable, resonance-delocalized MEHQ radical that is too unreactive to initiate further polymerization.[4]

Protocol for Stabilizer Addition

The stabilizer should be added to the purified monomer immediately after distillation.

-

Calculate the required mass of stabilizer based on the mass of the purified monomer and the target ppm concentration (e.g., for 100 ppm MEHQ in 500 g of OxMIMA, add 50 mg of MEHQ).

-

Add the calculated amount of stabilizer to the cooled, purified monomer.

-

Gently agitate the mixture until the stabilizer is fully dissolved.

-

Transfer the stabilized monomer to a suitable storage container (e.g., an amber glass bottle).

-

Ensure the container is not completely full, leaving a headspace of air to provide the necessary oxygen for the stabilizer to function.[17] Store in a cool, dark place, away from ignition sources.

Conclusion

The successful use of this compound is critically dependent on achieving and maintaining high purity. A systematic approach involving an initial aqueous wash to remove acidic impurities followed by vacuum distillation provides a robust method for obtaining monomer of >99.5% purity. Immediate stabilization, typically with 100-200 ppm of MEHQ, is essential for preventing premature polymerization and ensuring long-term storage stability. By understanding the causality behind each step—from the necessity of vacuum to lower the boiling point to the oxygen-dependent mechanism of MEHQ—researchers and chemists can confidently handle this versatile and highly reactive monomer, unlocking its full potential in the development of next-generation polymer materials.

References

- The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. (n.d.). Google Cloud.

- The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2025). ResearchGate.

- Determination of neutralization capacity and stability of a basic methacrylate monomer using NMR - PMC. (n.d.). NIH.

- What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. (2025). Google Cloud.

- This compound | 37674-57-0. (2025). ChemicalBook.

- Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (2019). ChemicalBook.

- Oxetane | Polymer and Oligomer Business | Products. (n.d.). TOAGOSEI CO., LTD..

- What is Vacuum Distillation & How Does it Work? (n.d.). Lechler.

- Vacuum distillation. (n.d.). Wikipedia.

- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). ACS Publications.

- Experiment 11 VACUUM DISTILLATION, POLYMERIZATION OF STYRENE. (2015). CHEMISTRY.

- METHYL ACRYLATE - STABILIZED. (2020). Synthomer.

- Oxetane Monomers. (n.d.). NAGASE America LLC.

- China this compound CAS 37674-57-0 factory and manufacturers. (n.d.). lookpolymers.com.

- Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. (2014). American Laboratory.

- Analysis of Methyl Methacrylate in Plastic Products. (n.d.). GL Sciences Inc..

- This compound CAS 37674-57-0. (n.d.). Kerton Chemicals.

- Methacrylic acid from methyl methacrylate via hydrolysis. (2022). YouTube.

Sources

- 1. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]

- 2. This compound | 37674-57-0 [chemicalbook.com]

- 3. nagaseamerica.com [nagaseamerica.com]

- 4. nbinno.com [nbinno.com]

- 5. vinatiorganics.com [vinatiorganics.com]

- 6. Oxetane | Polymer and Oligomer Business | Products | TOAGOSEI CO., LTD. [toagosei.co.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of neutralization capacity and stability of a basic methacrylate monomer using NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 12. murov.info [murov.info]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. glsciences.com [glsciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 17. synthomer.com [synthomer.com]

An In-depth Technical Guide to the Health and Safety Profile of (3-Ethyloxetan-3-yl)methyl Methacrylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for (3-Ethyloxetan-3-yl)methyl methacrylate (CAS No. 37674-57-0), a functional monomer increasingly utilized in the development of advanced polymers and materials. As a Senior Application Scientist, the following sections synthesize critical data from Material Safety Data Sheets (MSDS) with practical, field-proven insights to ensure safe and effective handling in a research and development setting. The underlying principle of this guide is not merely to state protocols but to explain the scientific rationale, fostering a proactive safety culture built on understanding.

Section 1: Chemical and Physical Identity

This compound, also known as oxetane methacrylate (OXMA), is a unique monomer possessing both a free-radical polymerizable methacrylate group and a cationic polymerizable oxetane ring.[1] This dual functionality makes it a valuable component in hybrid curing systems, offering enhanced properties such as improved adhesion, abrasion resistance, and rapid curing under UV irradiation.[2] Understanding its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 37674-57-0 | [3][4][5] |

| Molecular Formula | C10H16O3 | [3][4] |

| Molecular Weight | 184.23 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

| Boiling Point | 239.0 °C @ 760 Torr | [7] |

| Density | 1.004 - 1.02 g/mL | [6][7] |

| Flash Point | 93 °C (Combustible Liquid) | [6] |

| Refractive Index | ~1.454 | [7] |

The combustible nature of this liquid (Flash Point > 93°C) dictates that it must be kept away from open flames, hot surfaces, and sparks.[6][8] Its relatively low volatility at room temperature reduces, but does not eliminate, the risk of vapor inhalation compared to more volatile methacrylates.

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is paramount. The Globally Harmonized System (GHS) provides a standardized framework for communicating these risks. While some sources indicate no signal word is required, others classify it with specific hazards that demand careful attention.[3]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation. | |

| Hazardous to the Aquatic Environment (Long-term) | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | None |

Note: GHS classifications can vary between suppliers. The above table represents a consolidation of potential hazards identified in available safety data sheets.[3]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and the potential for inducing skin sensitization. Methacrylates as a class are known skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis).[9][10] This causality is critical to understand: the initial exposures may only cause mild irritation, but they can prime the immune system, leading to a more severe reaction upon subsequent contact. Therefore, preventing initial skin contact is not just about avoiding immediate irritation but about preventing long-term sensitization.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this chemical is to work in a well-ventilated area.[3][11][12] For procedures that may generate aerosols or mists, or when heating the material, a chemical fume hood is mandatory.[13] All equipment used for handling, including containers and transfer lines, must be electrically grounded to prevent the buildup of static electricity, which could serve as an ignition source.[11][12]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed.

-

Eye Protection : Tightly fitting safety goggles with side-shields are required to protect against splashes.[3] Standard safety glasses do not provide adequate protection from chemical splashes.

-

Skin Protection :

-

Gloves : Chemical-resistant gloves are essential. Given the methacrylate chemistry, butyl rubber or polyvinyl alcohol gloves are often recommended.[13] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[3] Always wash hands after removing gloves.[3]

-

Lab Coat/Protective Clothing : A standard lab coat should be worn. For larger quantities or tasks with a higher splash potential, a chemically resistant apron or suit is advisable.[3][14]

-

-

Respiratory Protection : Under conditions of adequate ventilation, respiratory protection is typically not required. However, if vapors or mists are generated and engineering controls cannot maintain exposure below acceptable limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[3]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Section 4: Handling, Storage, and Emergency Procedures

Proper handling and storage are critical for maintaining the stability of the monomer and ensuring laboratory safety.

Safe Handling and Storage

-

Handling : Avoid contact with skin and eyes and inhalation of vapors.[3][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][11]

-